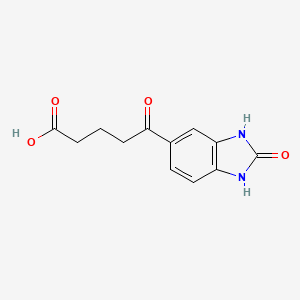
5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid
描述
5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid: is a compound that features a benzimidazole moiety fused with a pentanoic acid chain. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts like CuCl and TMEDA in solvents such as DMSO at elevated temperatures (e.g., 120°C) can enhance the efficiency of the reaction .
化学反应分析
Types of Reactions:
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its structural similarity to naturally occurring nucleotides .
Medicine: Medicinally, derivatives of this compound have been explored for their potential as anticancer, antiviral, and antimicrobial agents .
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced stability and bioavailability .
作用机制
The mechanism of action of 5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects . The pathways involved often include those related to DNA synthesis and repair, making it a potent agent in anticancer research .
相似化合物的比较
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Substituted benzimidazoles: These compounds have modifications at the 2-position, which can significantly alter their biological properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12, known for its biological activity.
Uniqueness: 5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid is unique due to the presence of the pentanoic acid chain, which can enhance its solubility and bioavailability compared to other benzimidazole derivatives . This structural feature makes it a valuable compound in drug development and other scientific research applications .
属性
分子式 |
C12H12N2O4 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC 名称 |
5-oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid |
InChI |
InChI=1S/C12H12N2O4/c15-10(2-1-3-11(16)17)7-4-5-8-9(6-7)14-12(18)13-8/h4-6H,1-3H2,(H,16,17)(H2,13,14,18) |
InChI 键 |
GSZXRRPYJHCZNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)CCCC(=O)O)NC(=O)N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
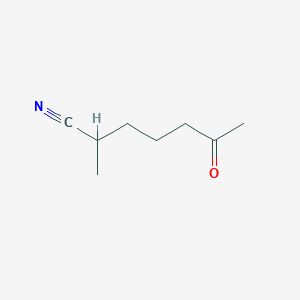
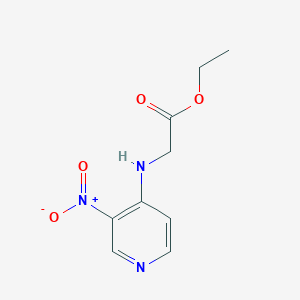
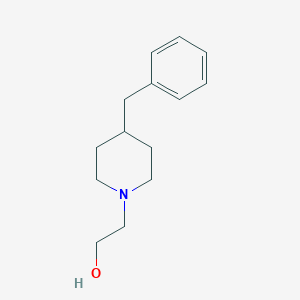
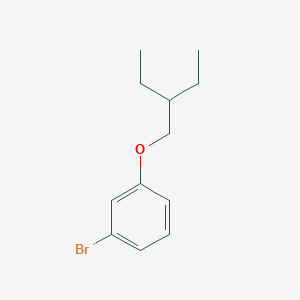
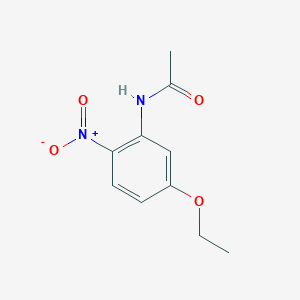
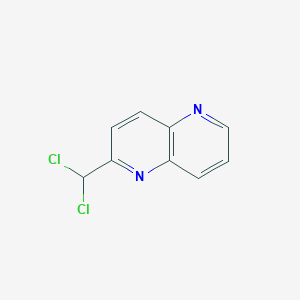
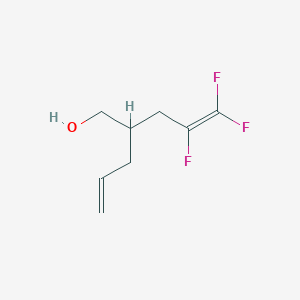
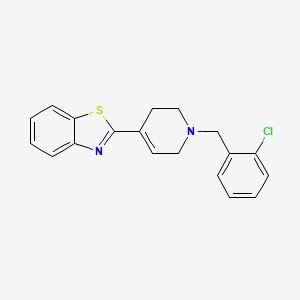
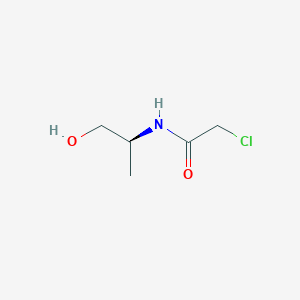
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)(hydroxy)methyl]oxolan-2-one](/img/structure/B8576993.png)
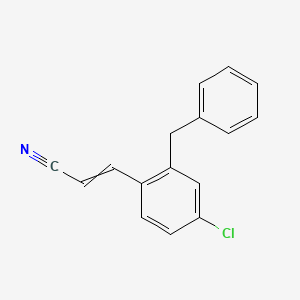
![2-[Bis(cyclopropylmethyl)amino]-6-fluoropyridine-3-carbaldehyde](/img/structure/B8577008.png)
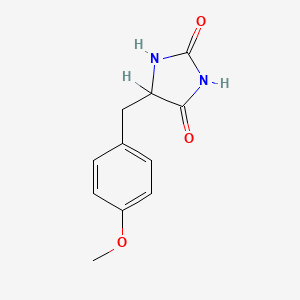
![3-(Pyridin-4-yl)-3,9-diazaspiro[5.6]dodecane](/img/structure/B8577027.png)
